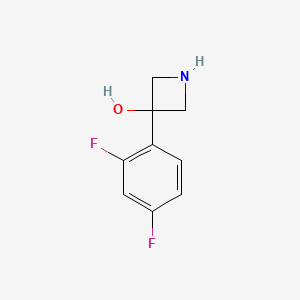

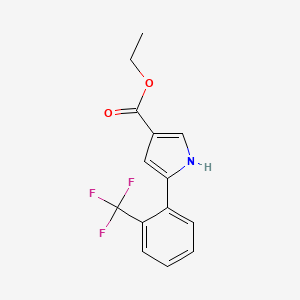

![molecular formula C9H13N3O4 B6335132 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole CAS No. 1240574-06-4](/img/structure/B6335132.png)

1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

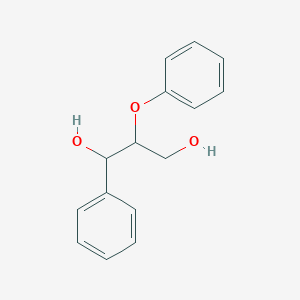

The compound “1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole” is an organic compound containing a 1,3-dioxane ring, an ethyl group, and a 4-nitro-1H-pyrazole group . The 1,3-dioxane ring is a type of acetal, a functional group that can be used as a protective group in organic synthesis . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of explosives, but also has applications in pharmaceuticals and dyes. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are well-known in medicinal chemistry for their biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring, an ethyl group, and a 4-nitro-1H-pyrazole group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms. The ethyl group is a simple alkyl group consisting of two carbon atoms. The 4-nitro-1H-pyrazole group is a more complex group, consisting of a five-membered ring with two nitrogen atoms and a nitro group attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,3-dioxane ring could potentially undergo reactions such as ring-opening or substitution, depending on the conditions . The nitro group could potentially be reduced to an amino group, or it could participate in other reactions depending on the specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the 1,3-dioxane ring, the ethyl group, and the 4-nitro-1H-pyrazole group would all influence its properties. For example, the presence of the nitro group could potentially make the compound more reactive .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of N-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazoles involves the reaction of 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate with various nitropyrazoles. This process yields pyrazole derivatives characterized by NMR spectroscopy and X-ray structural studies, highlighting the structural diversity achievable with pyrazole frameworks (Zyuzin, Suponitsky, & Dalinger, 2017).

Research on nitro-substituted 1,3-dioxanes and pyrans, which are structurally related to 1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole, focuses on their synthesis and configurational analysis using NMR spectroscopy. These compounds have potential biological activity, and their structural configurations have been determined through detailed spectroscopic analysis (Sohár, Mikite, Pelczer, Kovács, & Kis-Tamás, 1984).

Biological Activity and Applications

- A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines reports a facile synthesis method with potential applications as fluorescence probes in biological imaging. This research highlights the antimicrobial and antifungal activities of these compounds, indicating their potential in medical and pharmaceutical applications (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Chemical Reactions and Interactions

- The reactions of pyrazole with quinones, including the formation of mono- and bis-adducts, are essential for understanding the chemical behavior of pyrazole derivatives. This knowledge is crucial for applications in synthetic chemistry and material science (Ballesteros, Claramunt, Escolástico, María, & Elguero, 1992).

Antioxidant Properties

- The synthesis and characterization of a novel pyrazole derivative, including its antioxidant properties, demonstrate the compound's potential in mitigating oxidative stress. This research underscores the importance of pyrazole derivatives in developing new antioxidant agents (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Orientations Futures

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or investigating its potential applications in fields such as medicinal chemistry or materials science .

Propriétés

IUPAC Name |

1-[2-(1,3-dioxan-2-yl)ethyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c13-12(14)8-6-10-11(7-8)3-2-9-15-4-1-5-16-9/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUUTRIYVAEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

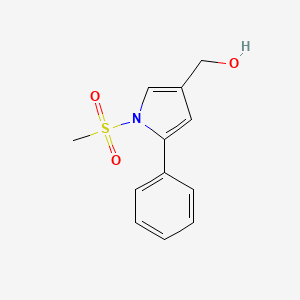

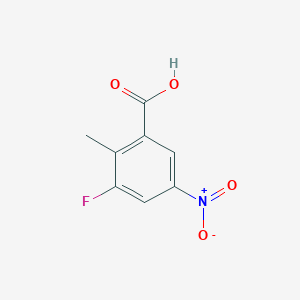

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335086.png)

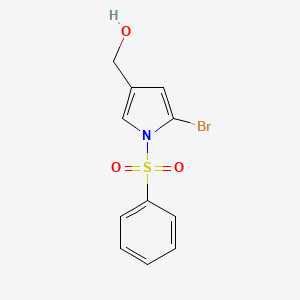

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)